N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

Description

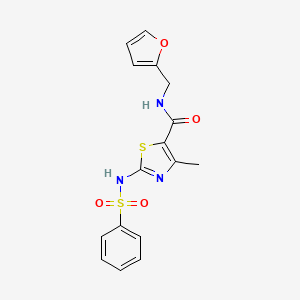

N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide is a thiazole-based compound featuring a 4-methylthiazole core substituted with a phenylsulfonamido group at position 2 and a furan-2-ylmethyl carboxamide at position 3. Its structure combines a sulfonamide moiety, known for enhancing target binding via hydrogen bonding, with a furan group that modulates lipophilicity and metabolic stability.

Properties

IUPAC Name |

2-(benzenesulfonamido)-N-(furan-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S2/c1-11-14(15(20)17-10-12-6-5-9-23-12)24-16(18-11)19-25(21,22)13-7-3-2-4-8-13/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGIMZPAXOEQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Basic Information

- Molecular Formula : CHNOS

- Molecular Weight : 304.36 g/mol

- CAS Number : 941925-53-7

Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a furan moiety and a phenylsulfonamide group contributes to its pharmacological profile.

N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains. The thiazole and sulfonamide groups are known to enhance antibacterial activity by inhibiting bacterial enzymes involved in cell wall synthesis.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, likely through the activation of intrinsic apoptotic pathways.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on human cancer cell lines revealed that this compound inhibited cell growth with an IC value ranging from 10 to 20 µM, depending on the specific cell type tested.

- Animal Models : In vivo experiments using mouse models of inflammation showed that administration of this compound significantly reduced swelling and pain associated with induced arthritis, suggesting its potential as an anti-inflammatory agent.

- Mechanistic Insights : Molecular docking studies have indicated that the compound binds effectively to the active site of target enzymes involved in inflammatory responses, providing a rationale for its observed biological effects.

Data Summary Table

Scientific Research Applications

Therapeutic Applications

-

Antimicrobial Activity :

- Studies have indicated that thiazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. Research demonstrates that modifications in the thiazole ring can enhance antibacterial efficacy against various pathogens.

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation in preclinical models. Its ability to inhibit specific pathways involved in inflammatory responses suggests potential applications in treating inflammatory diseases.

-

Anticancer Properties :

- Preliminary studies indicate that N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide may possess cytotoxic effects against cancer cell lines. Further investigations are required to elucidate its mechanisms of action and efficacy in vivo.

The compound's biological activity is attributed to its structural features, which allow it to interact with various biological targets:

| Biological Target | Mechanism of Action | References |

|---|---|---|

| Enzymes | Inhibition | |

| Receptors | Modulation | |

| Pathways | Signal transduction |

Toxicity and Safety Assessments

Given the increasing regulatory scrutiny on drug safety, the evaluation of this compound's toxicity is crucial. Recent studies emphasize the importance of animal-free methodologies for assessing potential toxicity:

-

In Silico Predictions :

- Computational models have been employed to predict the compound's toxicity profile, which aids in identifying potential adverse effects before clinical trials.

-

In Vitro Studies :

- Laboratory tests using human cell lines provide insights into the compound's safety and biological effects, focusing on liver toxicity and other organ-specific impacts.

Case Studies

Several case studies highlight the compound's applications:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated its effectiveness against multi-drug resistant bacterial strains, showing promising results that warrant further exploration for clinical applications.

-

Case Study on Anti-inflammatory Activity :

- Research demonstrated significant reductions in inflammatory markers in animal models treated with the compound, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.

Comparison with Similar Compounds

Pyridinyl-Thiazole Carboxamides (e.g., Compound 3k)

Key Structural Differences :

- Position 2 : 2-(2-Propyl-4-pyridinyl) vs. 2-(phenylsulfonamido).

- Position 5 : 3-Methoxyphenyl carboxamide vs. furan-2-ylmethyl carboxamide.

Functional Impact :

- The pyridinyl group in compound 3k (from ) enhances antiangiogenic activity by targeting VEGF signaling, achieving IC50 values comparable to Vandetanib in HUVEC assays .

- In contrast, the phenylsulfonamido group in the target compound may improve solubility and hydrogen-bonding interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases or kinase domains) .

Phenyl-Thiazole Carbohydrazides (e.g., Compounds 7b and 11)

Key Structural Differences :

- Position 5 : Carbohydrazide vs. carboxamide.

- Substituents : 4-Methyl-2-phenylthiazole vs. 4-methyl-2-(phenylsulfonamido)thiazole.

Functional Impact :

- The carbohydrazide group in compounds 7b and 11 () facilitates the formation of thiadiazole derivatives, which exhibit potent anticancer activity (IC50 = 1.61–1.98 μg/mL against HepG-2) .

- The carboxamide in the target compound may enhance hydrolytic stability compared to carbohydrazides, reducing off-target reactivity .

Triazole Derivatives with Phenylsulfonyl Moieties (e.g., Compounds 7–9)

Key Structural Differences :

- Core Structure : 1,2,4-Triazole vs. thiazole.

- Sulfonyl Group : Positioned on a benzene ring vs. directly attached to the thiazole.

Functional Impact :

Thiophene Carboxamides (e.g., Compound 8)

Key Structural Differences :

- Core Structure : Thiophene vs. thiazole.

- Substituents : 5-(Trifluoromethyl)thiophene vs. phenylsulfonamido and furan.

Functional Impact :

- The trifluoromethyl group in compound 8 () increases lipophilicity and metabolic resistance, whereas the sulfonamido group in the target compound improves aqueous solubility .

- Thiophene-based compounds often target bacterial enzymes, while thiazoles are more common in anticancer and kinase-inhibiting agents .

Dasatinib (BMS-354825)

Key Structural Differences :

- Substituents : Complex pyrimidinyl-piperazinyl groups vs. furan and phenylsulfonamido.

Functional Impact :

- Dasatinib’s piperazinyl group enhances kinase (e.g., Bcr-Abl) binding, while the target compound’s simpler structure may limit its kinase selectivity but reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.